Diethyl p-isopropylbenzylmalonate
Description
Properties
Molecular Formula |
C17H24O4 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
diethyl 2-[(4-propan-2-ylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C17H24O4/c1-5-20-16(18)15(17(19)21-6-2)11-13-7-9-14(10-8-13)12(3)4/h7-10,12,15H,5-6,11H2,1-4H3 |
InChI Key |
LOXMLXSTUMQVAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C(C)C)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
Malonate esters differ primarily in their substituents, which influence molecular weight, steric effects, and electronic properties. Key analogs include:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituent |
|---|---|---|---|---|
| Diethyl malonate | C₇H₁₂O₄ | 160.17 g/mol | 105-53-3 | Two ethyl ester groups |
| Diethyl benzylmalonate | C₁₄H₁₈O₄ | 250.29 g/mol | 607-81-8 | Benzyl group |
| Diethyl 2-phenylmalonate | C₁₃H₁₆O₄ | 236.26 g/mol | 83-13-6 | Phenyl group |
| Diethyl isopropylidenemalonate | C₁₀H₁₆O₄ | 200.23 g/mol | 6802-75-1 | Isopropylidene group |
| Diethyl butylmalonate | C₁₁H₂₀O₄ | 216.28 g/mol | 133-08-4 | n-Butyl group |
| Diethyl isoamylmalonate | C₁₂H₂₂O₄ | 230.30 g/mol | 5398-08-3 | Isoamyl (3-methylbutyl) |
Key Observations :
Physicochemical Properties
Limited data are available for exact boiling points or solubilities, but trends emerge:
- Diethyl malonate : Smaller molecular weight (160.17 g/mol) correlates with higher volatility compared to bulkier analogs like diethyl benzylmalonate (250.29 g/mol) .
- Diethyl succinate (analogous ester): Boiling point ~80°C , suggesting similar volatility for diethyl malonate derivatives.
Research Findings and Data Gaps
- Structural Analogs as Proxies : The EPA uses diethyl and dimethyl malonates for hazard assessments due to shared ester functionalities and hydrolytic pathways .
- Data Limitations : Exact melting/boiling points for many analogs (e.g., diethyl isopropylidenemalonate ) are absent in the evidence, necessitating experimental validation.
Q & A
Q. Basic
How do steric effects influence the reactivity of this compound in cross-coupling reactions?
Advanced
The p-isopropylbenzyl group introduces steric hindrance, which:
- Slows Reaction Kinetics : Bulky substituents impede access to the malonate’s α-carbon, requiring higher temperatures or prolonged reaction times .
- Enhances Selectivity : Hindrance directs nucleophiles to less sterically crowded positions, favoring mono-substitution over di-substitution .
- Modifies Crystal Packing : Affects solid-state reactivity in mechanochemical syntheses .
What safety protocols are recommended when handling this compound in laboratory settings?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers away from oxidizers and heat sources .
What methodologies resolve contradictions in reported biological activities of this compound derivatives?
Q. Advanced
- Meta-Analysis : Cross-reference studies using tools like EPA HERO to assess data quality and experimental variability .
- Dose-Response Studies : Replicate assays across multiple cell lines to identify concentration-dependent effects .
- Structural-Activity Relationships (SAR) : Compare derivatives to isolate substituent-specific bioactivity .
How does isotopic labeling (e.g., deuterium) assist in tracing metabolic pathways of this compound in pharmacological studies?
Q. Advanced
- Deuterium Labeling : Incorporation at the malonate methylene (e.g., diethyl malonate-d₂) enables tracking via LC-MS/MS, revealing hepatic metabolism and excretion pathways .
- Stable Isotope Tracing : Quantifies metabolite flux in vitro, identifying key enzymes (e.g., esterases) involved in hydrolysis .
What are the documented applications of this compound in synthesizing complex organic molecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
